5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDOOGTCFIIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by its unique trifluoromethyl and chloromethyl substituents. The presence of these groups enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula: C6H4ClF3N2S
Molecular Weight: 210.62 g/mol
Synthesis Methods
The synthesis of this compound typically involves the chlorination of 2-methyl-4-(trifluoromethyl)thiazole using chloromethyl methyl ether or similar reagents under controlled conditions to ensure high yield and purity. The following table summarizes common synthetic routes:
| Step | Reagent | Condition | Yield |
|---|---|---|---|
| 1 | 2-Methyl-4-(trifluoromethyl)thiazole | Chlorination with SOCl2 | High |
| 2 | Chloromethyl methyl ether | Reflux | Moderate |
| 3 | Purification | Column chromatography | High |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacteria and fungi. The trifluoromethyl group is believed to enhance this activity by increasing the compound's ability to penetrate microbial membranes.
Anticancer Activity
Recent investigations have explored the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer and leukemia. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.
"The incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines due to improved binding affinity to target proteins" .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of Pim kinases, which are often overexpressed in certain cancers. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
-
Prostate Cancer Inhibition:
A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 < 10 µM). The compound induced apoptosis through activation of caspase pathways. -
Antimicrobial Efficacy:
In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating effective antimicrobial properties comparable to established antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of thiazole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Aromatic vs.
Physicochemical Properties
- Solubility: Limited data exist for the target compound, but analogs like 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole are soluble in organic solvents (e.g., DMF) .
- Stability : The chloromethyl group’s reactivity necessitates careful storage (room temperature recommended) .
- Melting Points : Simpler analogs (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) melt at 49–50°C, suggesting higher crystallinity than bulkier derivatives .
Preparation Methods
Key Steps
- Chlorination of trifluoroacetic ethyl acetoacetate using chlorosulfuric acid at low temperature (-15°C to -5°C).
- Cyclization with thioacetamide in dehydrated alcohol solvent under reflux to form the thiazole ring.
- Hydrolysis and acidification to obtain the final thiazole derivative.
This method avoids the use of toxic solvents and complex post-processing, enabling a one-pot three-step reaction with high yield and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Parameters | Notes |
|---|---|---|---|
| Chlorination | Trifluoroacetic ethyl acetoacetate + chlorosulfuric acid | Molar ratio chlorosulfuric acid: 0.92–0.98; Temp: -15°C to -5°C; Addition time ~2–2.5 h; Hold temp 5–15°C for 10–18 h | Avoids overchlorination; vacuum distillation recovers unreacted ester |
| Cyclization | Thioacetamide + dehydrated alcohol | Molar ratio thioacetamide: 1.02–1.06; Alcohol: 2.0–3.2 times weight of chlorinated ester; Reflux 8–12 h | Direct use of reaction mixture for next step without purification |
| Hydrolysis | Sodium hydroxide aqueous solution + acidification | Stirring 2–3 h; acidify to pH=1; aging 2 h | Ethanol recovered by decompression; simplified workup |
Yields and Purity
| Embodiment | Yield (%) | Purity (HPLC %) | Melting Point (°C) |
|---|---|---|---|
| 1 | 93.5 | 98.8 | 163.5–165.0 |
| 2 | 92.2 | 98.7 | 163.5–165.0 |
| 3 | 91.7 | 99.0 | 164.5–166.0 |
The yields are consistently above 90%, with high purity and reproducible melting points, indicating a robust process.
Analytical and Practical Considerations
- Avoidance of overchlorination is critical to maintain high yield and purity; controlled addition rates and temperature profiles are essential.
- Use of dehydrated alcohol as solvent in cyclization avoids toxic solvents and complex neutralization steps.
- Vacuum distillation is used to recover unreacted starting materials, improving cost-efficiency.
- The process is designed for one-pot operation , reducing waste and simplifying industrial scale-up.
- Post-reaction ethanol recovery reduces environmental impact and operational costs.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfuric acid chlorination + thioacetamide cyclization | Trifluoroacetic ethyl acetoacetate, chlorosulfuric acid, thioacetamide, dehydrated alcohol | Low temp chlorination (-15 to -5°C), reflux cyclization, alkaline hydrolysis | High yield (>90%), high purity, one-pot, environmentally friendly | Requires precise temperature and reagent control |
| Allyl isothiocyanate chlorination + oxidation | Allyl isothiocyanate, chlorinating and oxidizing agents | Low temp chlorination (-40 to +30°C), oxidation, crystallization | Established for simpler thiazoles | Less suitable for trifluoromethyl derivatives, purity issues |
Q & A
Q. What are the established synthetic routes for 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole?
A primary method involves alkaline hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. This reaction uses NaOH in ethanol/water (1:1 ratio) under reflux (358 K, 1.5 hours), followed by acidification with HCl to precipitate the product. Recrystallization from ethyl acetate yields pure crystals (85% yield) . Alternative routes include coupling reactions with chlorobenzyl derivatives under catalytic conditions, such as Bleaching Earth Clay in PEG-400 at 70–80°C .
Q. What spectroscopic methods are critical for structural validation of this compound?
Key techniques include:
- ¹H/¹³C NMR : Distinct signals for the chloromethyl group (δ ~4.5–5.0 ppm) and trifluoromethyl group (¹³C NMR: δ ~120–125 ppm, split due to CF₃ coupling) .
- FT-IR : Stretching vibrations for C-Cl (~650 cm⁻¹) and CF₃ (~1150–1250 cm⁻¹) .
- Elemental analysis : Matching experimental C, H, N values with theoretical calculations (e.g., 69.48% C, 5.55% H, 7.38% N observed vs. 69.15% C, 5.30% H, 7.12% N calculated) .
Q. How is purity assessed during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization in solvents like ethyl acetate or dichloromethane removes impurities. Melting point consistency (e.g., 91–93°C for analogs) further confirms purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates .
- Catalyst tuning : Bleaching Earth Clay (pH 12.5) enhances coupling efficiency in heterocyclic systems .
- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., trifluoromethyl group decomposition) .
- Workup refinement : Ice-water quenching minimizes hydrolysis of reactive intermediates like chloromethyl groups .
Q. What strategies address discrepancies in spectroscopic or elemental analysis data?
- NMR inconsistencies : Use deuterated solvents to avoid residual proton interference. For CF₃ groups, ¹⁹F NMR can resolve splitting ambiguities .
- Elemental analysis deviations : Dry samples under vacuum to remove moisture. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Functional group modification : Replace the chloromethyl group with bromomethyl or azidomethyl via nucleophilic substitution (e.g., using NaBr or NaN₃) .
- Heterocyclic coupling : Attach triazole or thiadiazole moieties via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
- Bioisosteric replacement : Substitute trifluoromethyl with difluoromethyl or pentafluorosulfanyl groups to modulate lipophilicity .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Exothermic reactions : Use jacketed reactors with controlled cooling during NaOH addition to prevent thermal degradation .
- Purification bottlenecks : Switch from recrystallization to column chromatography for large batches, using silica gel and hexane/ethyl acetate gradients .
- Safety protocols : Handle chloromethyl intermediates in fume hoods with personal protective equipment (PPE) due to toxicity risks .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting NMR data for similar thiazole derivatives?
- Example : Aromatic proton splitting patterns may vary due to substituent electronic effects. Compare with computed NMR spectra (DFT calculations) to assign signals accurately .
- Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., δ 7.0–8.0 ppm for aryl groups) .
Q. Why might elemental analysis results deviate from theoretical values, and how is this resolved?
- Common causes : Hygroscopic samples, incomplete combustion, or residual solvents.
- Solutions : Dry compounds at 60°C under vacuum for 24 hours. Perform combustion analysis in triplicate and average results .
Methodological Best Practices
Q. What analytical workflows ensure robust characterization of novel derivatives?
Synthetic validation : Confirm reaction completion via TLC or HPLC .
Spectroscopic profiling : Acquire ¹H/¹³C NMR, FT-IR, and HRMS .
Crystallography : For unambiguous structure determination, grow single crystals and perform X-ray diffraction (as done for analogs in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
